REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1.C(N(CC)CC)C.[I:21][Si](C)(C)C.II.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O1CCCC1>[I:21][CH:9]1[CH2:8][CH2:7][C:6]2[CH:13]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=2[NH:11][C:10]1=[O:12] |f:4.5.6|
|
Name
|
|
Quantity
|
411 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(CCCC(N2)=O)C1
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Name
|
|
Quantity
|
1.183 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in small portions over 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with 10% sodium sulfite (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with 20 mL of methylene chloride
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol (99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1C(NC2=C(CC1)C=C(C=C2)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.68 mmol | |
AMOUNT: MASS | 511 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |